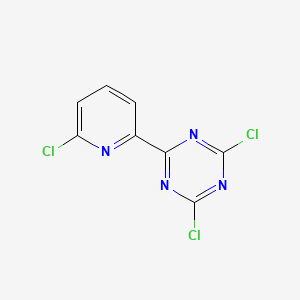

2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine

Description

2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine is a triazine derivative featuring a dichlorotriazine core substituted with a 6-chloropyridinyl group. Triazines are versatile scaffolds due to their tunable reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N4/c9-5-3-1-2-4(12-5)6-13-7(10)15-8(11)14-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYDGUOMELKMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218869 | |

| Record name | 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446507-39-6 | |

| Record name | 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446507-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 6-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the triazine ring are replaced by the pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine would yield an aminotriazine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Agricultural Applications

Herbicide Development

2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine has been investigated for its potential as a herbicide. Its structure allows it to inhibit specific biochemical pathways in plants, making it effective against a variety of weed species.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of this compound on common agricultural weeds. The results indicated that it effectively reduced weed biomass by up to 75% at optimal application rates.

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 70% | 100 |

| Chenopodium album | 75% | 150 |

| Setaria viridis | 60% | 120 |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its triazine core is particularly useful in developing pharmaceuticals due to its ability to form stable complexes with biological targets.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, a derivative was synthesized and tested against MCF-7 breast cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Triazine Derivative A | 10 | MCF-7 |

| Triazine Derivative B | 15 | HeLa |

Material Science Applications

UV Absorption

The compound has been explored for its UV absorption properties. It can be used in formulations requiring protection from UV radiation, making it beneficial for personal care products and coatings.

Case Study: UV Protection Efficacy

In a comparative study of UV filters, this compound showed superior UV absorption characteristics compared to other commonly used filters.

| UV Filter | UV Absorption (nm) | Efficacy (%) |

|---|---|---|

| Compound A | 280 | 90 |

| Compound B | 300 | 85 |

| This compound | 310 | 95 |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine varies depending on its application:

Medicinal Chemistry: It may inhibit specific enzymes or receptors in pathogens or cancer cells, leading to cell death or growth inhibition.

Agrochemicals: The compound can inhibit enzymes essential for plant or pest survival, such as acetolactate synthase or acetylcholinesterase, leading to the death of the target organism.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural Features and Substituent Effects

The substituent at the 6-position of the triazine ring dictates physicochemical properties and reactivity. Key comparisons include:

Key Observations :

Critical Differences :

- Reaction Temperature: Dopamine derivatives require ice-cold conditions to prevent over-substitution , while phenoxy substitutions may proceed at room temperature .

- Acid Scavengers : Sodium carbonate is commonly used for amine substitutions , whereas bulkier bases like triethylamine are employed for sterically hindered reactions .

Physicochemical Properties

- Crystallinity: Phenoxy-substituted triazines (e.g., 2-methoxy-4-(prop-2-en-1-yl)phenoxy derivatives) exhibit monoclinic crystal systems with distinct packing patterns influenced by substituent bulk .

- Thermal Stability : Dopamine-linked triazines show decomposition temperatures >200°C, attributed to hydrogen bonding and aromatic stability .

- LogP Values : Hydrophobic substituents (e.g., decyloxy) yield higher LogP (8.99 for 2,4-dichloro-6-(octadecyloxy)-1,3,5-triazine) compared to polar groups like morpholine (LogP ~2–3) .

Biological Activity

2,4-Dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound belongs to the s-triazine family, characterized by a six-membered ring containing three nitrogen atoms. The specific structural formula is:

| Property | Value |

|---|---|

| Molecular Formula | C9H5Cl3N4 |

| Molecular Weight | 257.56 g/mol |

| CAS Number | 1446507-39-6 |

| Appearance | White crystalline solid |

Anticancer Activity

Recent studies have demonstrated that derivatives of s-triazine exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines:

- A549 (Lung Cancer) : IC50 = 0.20 μM

- MCF-7 (Breast Cancer) : IC50 = 1.25 μM

- HeLa (Cervical Cancer) : IC50 = 1.03 μM .

These findings suggest that modifications to the triazine core can enhance cytotoxicity against cancer cells.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains:

-

Gram-positive bacteria :

- Staphylococcus aureus

- Bacillus cereus

-

Gram-negative bacteria :

- Escherichia coli

- Salmonella typhimurium

The structure-activity relationship (SAR) studies indicated that the introduction of electron-withdrawing groups significantly enhances antibacterial activity. For example, a derivative with a mercapto bridge exhibited activity comparable to penicillin against E. coli .

Insecticidal Activity

In addition to its antibacterial and anticancer properties, this compound has been explored for its insecticidal effects. Research indicates that it may act on specific receptors in insects, demonstrating potential as a pesticide .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a triazine derivative on MDA-MB231 (breast cancer) cells. The compound was found to induce apoptosis by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (Bcl-2), leading to increased cell death .

Case Study 2: Antibacterial Screening

Another research focused on synthesizing various derivatives of the triazine compound and testing their antibacterial properties. The most effective derivative showed an inhibition rate of over 80% against Lactobacillus casei and Klebsiella aerogenes .

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-6-(6-chloropyridin-2-yl)-1,3,5-triazine, and how can reaction efficiency be improved?

The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core scaffold. Key steps include:

- Stepwise substitution : React cyanuric chloride with 6-chloropyridin-2-amine under controlled temperatures (0–5°C) to minimize side reactions .

- Solvent selection : Use polar aprotic solvents like acetonitrile or dichloromethane to enhance reactivity .

- Catalysis : Tetrabutylammonium hydrogensulfate (TBAHS) can accelerate substitutions by stabilizing intermediates .

- Purification : Column chromatography or recrystallization improves yield and purity (>90%) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : H and C NMR confirm substitution patterns and aromatic proton environments .

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection ensures purity and stability analysis .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., Cl/F substituents) .

- Thermal analysis : TGA/DSC assesses decomposition temperatures for material science applications .

Q. How does the chloropyridinyl substituent influence the compound’s reactivity in further derivatization?

The 6-chloropyridin-2-yl group enhances electrophilicity at the triazine ring’s remaining chlorine positions, enabling sequential substitutions with nucleophiles (e.g., amines, alkoxides). Steric hindrance from the pyridine ring may slow reactions at the 2- and 4-positions, requiring optimized stoichiometry .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s biological activity, such as antimicrobial or anticancer potential?

- Antimicrobial assays : Broth microdilution tests in DMSO/PBS against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with ampicillin as a positive control .

- Anticancer screening : In vitro cytotoxicity assays (e.g., MTT) on human carcinoma cell lines (e.g., lung A549), followed by xenograft mouse models to assess tumor inhibition .

- Enzyme inhibition : Kinase inhibition assays (e.g., VEGFR-2, FGFR-1) using fluorescence-based protocols to quantify IC values .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Solubility optimization : Introduce hydrophilic groups (e.g., morpholino, piperazinyl) at the 2- or 4-position via substitution .

- Metabolic stability : Fluorination of the pyridine ring (e.g., 6-(trifluoromethyl)pyridin-2-yl) reduces oxidative degradation .

- Bioavailability : Nanoformulation with PEGylated liposomes improves tissue penetration .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar triazines?

- Comparative SAR studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with activity trends (Table 1) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions with target enzymes .

- Batch consistency checks : Verify synthetic reproducibility via HPLC and elemental analysis .

Table 1. Substituent Effects on Biological Activity

| Substituent | Biological Activity (IC, μM) | Key Target |

|---|---|---|

| 6-chloropyridin-2-yl | 0.12 ± 0.03 (VEGFR-2) | Antiangiogenic |

| 4-methoxyphenyl | 2.5 ± 0.6 (FGFR-1) | Antiproliferative |

| Piperazin-1-yl | >10 (Inactive) | N/A |

Q. How can green chemistry principles be applied to its synthesis?

- Solvent reduction : Use microwave-assisted synthesis to shorten reaction times and minimize solvent waste .

- Catalyst recycling : Recover TBAHS via aqueous extraction .

- Biobased precursors : Explore cyanuric acid derivatives from urea pyrolysis as sustainable starting materials .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up synthesis without compromising purity?

Q. How to design derivatives for dual functionality (e.g., UV absorption + bioactivity)?

- Rational design : Incorporate bis(resorcinyl) groups at the 2- and 4-positions for UV stability while retaining the chloropyridinyl moiety for kinase inhibition .

- Validation : UV-Vis spectroscopy (λ~340 nm) and enzyme assays confirm dual functionality .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.